7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid, also known as Cadeguomycin, is a naturally occurring nucleoside analog antibiotic. [ [], [] ] It belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are structurally similar to purines and are known for their diverse biological activities. [ [], [], [], [] ] Cadeguomycin has been investigated for its potential as an antitumor and antimicrobial agent due to its ability to inhibit key enzymes involved in nucleotide biosynthesis. [ [], [], [], [], [] ]
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is a heterocyclic compound notable for its structural complexity and biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications as a kinase inhibitor, particularly in the context of cancer research. The molecular formula of this compound is , and it features a pyrrolo[2,3-d]pyrimidine core with a carboxylic acid functional group at the fifth position.
This compound falls under the classification of pyrrolo[2,3-d]pyrimidines, which are nitrogen-containing heterocycles. These compounds are often explored for their pharmacological properties, including anti-cancer and anti-inflammatory activities. The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid has been documented in various studies, highlighting its relevance in drug discovery and development processes .
The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid can be achieved through several methods:
For instance, one synthetic route involves refluxing a mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate in absolute ethanol, followed by conversion to hydrazide through treatment with hydrazine hydrate . The final products can be isolated through filtration and recrystallization techniques.
The molecular structure of 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid is characterized by:
The molecular weight is approximately .
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid primarily revolves around its role as a kinase inhibitor. It has shown potential in inhibiting specific kinases involved in critical cellular processes such as cell proliferation and apoptosis. For example, it targets p21-activated kinase 4 (PAK4) and cyclin-dependent kinases (CDK4/6), which are pivotal in regulating the cell cycle .
7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid has significant applications in:
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid represents a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile precursor for kinase-targeted therapeutics. Its fused bicyclic architecture combines a pyrrole ring condensed with a pyrimidine system, positioning the carboxylic acid at C-5 for directed synthetic modifications. This configuration enables precise interactions with kinase ATP-binding pockets while allowing derivatization to optimize pharmacokinetic properties. The compound’s significance stems from its structural mimicry of purine nucleotides, facilitating competitive inhibition of oncogenic kinases, yet its distinct electronic profile confers superior selectivity compared to traditional purine-based inhibitors [2] [5].
The scaffold exerts kinase inhibition through bidentate hinge binding: The N1 nitrogen and C2 carbonyl of the pyrrolopyrimidine core form critical hydrogen bonds with kinase hinge residues (e.g., Glu694 and Ala692 in RET kinase). This interaction is augmented by the C5-carboxylic acid, which can be functionalized to extend into hydrophobic regions or participate in salt bridges. Key mechanistic insights include:
Table 1: Kinase Inhibition Profiles of Key Derivatives
Derivative | Target Kinases | IC~50~ (nM) | Cytotoxic Activity (IC~50~, μM) |
---|---|---|---|
5k | EGFR, Her2, VEGFR2, CDK2 | 40–204 | 29–59 (HepG2, MCF-7) |
59 | RET-wt, RET-V804M | <100 | Inhibits LC-2/ad (RET-CCDC6) cells |
CHR6494 | CDK9/CyclinT | 1,200* | Blocks transcription in AML |
Data compiled from [2] [5] [7]
Pyrrolo[2,3-d]pyrimidine derivatives emerged prominently with FDA-approved agents like tofacitinib (JAK inhibitor) but lacked C5-carboxylic acid functionalization. The introduction of the carboxylic acid moiety marked a strategic advancement:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7